Thymidine-3',5'-diphosphate
Overview
Description
Thymidine-3’,5’-Diphosphate: is a nucleotide derivative that plays a significant role in various biochemical processes. It is composed of the nucleoside thymidine, which is linked to two phosphate groups at the 3’ and 5’ positions of the deoxyribose sugar. This compound is crucial in the study of nucleic acid structures and functions, particularly in the context of genetic expression and regulation.
Mechanism of Action
Target of Action
Thymidine-3’,5’-diphosphate (also known as Deoxythymidine 3′,5′-diphosphate or pdTp) is a selective small molecule inhibitor that primarily targets staphylococcal nuclease and tudor domain-containing 1 (SND1) , a subunit of the microRNA regulatory complex RISC . These targets play crucial roles in various biological processes, including DNA replication and gene regulation.
Mode of Action
Thymidine-3’,5’-diphosphate interacts with its targets by inhibiting their activity. For instance, it inhibits the activity of SND1 , thereby affecting the function of the RISC complex
Biochemical Pathways
It is known that the compound’s inhibition of snd1 can impact the function of the risc complex, which plays a key role in the regulation of gene expression
Result of Action
Thymidine-3’,5’-diphosphate exhibits anti-tumor efficacy in vivo . This suggests that the compound’s action on its targets may lead to molecular and cellular effects that inhibit tumor growth.
Biochemical Analysis
Biochemical Properties
Thymidine-3’,5’-diphosphate is a selective small molecule inhibitor of staphylococcal nuclease and tudor domain containing 1 (SND1), which is a subunit of the miRNA regulatory complex RISC . It inhibits SND1 activity, playing a significant role in biochemical reactions .
Cellular Effects
Thymidine-3’,5’-diphosphate significantly reduces the expression level of p65 and p65 nuclear translocation in hepatocytes by inhibiting SND1 enzyme activity . It also inhibits the spherical formation of hepatocytes .
Molecular Mechanism
The molecular mechanism of Thymidine-3’,5’-diphosphate involves its role as a selective small molecule inhibitor of SND1 . It binds to SND1, inhibiting its activity and thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, Thymidine-3’,5’-diphosphate exhibits anti-tumor efficacy . The free form of the compound is prone to instability, and it is advisable to consider the stable salt form that retains the same biological activity .
Dosage Effects in Animal Models
In animal models, Thymidine-3’,5’-diphosphate has been shown to significantly inhibit xenotransplantation of human hepatocellular carcinoma . It also up-regulates the expression of apoptosis and selective tumor suppressor genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine-3’,5’-Diphosphate typically involves the phosphorylation of thymidine. One common method is the use of phosphorylating agents such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine. The reaction proceeds through the formation of intermediate thymidine monophosphate, which is further phosphorylated to yield Thymidine-3’,5’-Diphosphate.
Industrial Production Methods
Industrial production of Thymidine-3’,5’-Diphosphate often employs enzymatic methods due to their specificity and efficiency. Enzymes such as thymidine kinase and nucleoside diphosphate kinase can catalyze the phosphorylation of thymidine to its diphosphate form. These biocatalytic processes are advantageous as they operate under mild conditions and produce fewer by-products.
Chemical Reactions Analysis
Types of Reactions
Thymidine-3’,5’-Diphosphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of thymidine-3’,5’-diphosphate derivatives with altered functional groups.
Reduction: Although less common, reduction reactions can modify the phosphate groups or the nucleobase.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, leading to the formation of different nucleotide analogs.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can react with the phosphate groups under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of thymidine, which can have different biological activities and properties.
Scientific Research Applications
Thymidine-3’,5’-Diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleotide analogs.
Biology: It plays a role in the study of DNA replication and repair mechanisms.
Industry: It is utilized in the production of diagnostic reagents and as a standard in various analytical techniques.
Comparison with Similar Compounds
Similar Compounds
Thymidine Monophosphate: Contains only one phosphate group and is a precursor in the synthesis of Thymidine-3’,5’-Diphosphate.
Thymidine Triphosphate: Contains three phosphate groups and is involved in DNA synthesis.
Deoxyuridine Diphosphate: Similar structure but with uracil instead of thymine.
Uniqueness
Thymidine-3’,5’-Diphosphate is unique due to its specific phosphorylation pattern, which allows it to interact with distinct molecular targets and pathways. Its ability to inhibit SND1 and its role in tumor suppression highlight its potential as a therapeutic agent .
Biological Activity
Thymidine-3',5'-diphosphate (pdTp) is a nucleotide derivative that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Overview of this compound
This compound is a phosphorylated nucleoside that serves as a substrate for various enzymes involved in nucleic acid metabolism. It is particularly noted for its selective inhibition of staphylococcal nuclease and the tudor domain-containing protein 1 (SND1), which is integral to microRNA regulation.
Chemical Properties:
- Molecular Formula: CHNOP
- Molecular Weight: 490.12 g/mol
- CAS Number: 118675-87-9
This compound functions primarily as an inhibitor of specific nucleases. Its mechanism involves the following:
- Inhibition of Nucleases: It selectively inhibits staphylococcal nuclease, leading to decreased enzymatic activity that is crucial for DNA and RNA processing .
- Regulation of miRNA Activity: By inhibiting SND1, pdTp affects the microRNA regulatory complex, thus influencing gene expression profiles associated with tumorigenesis .
1. Anti-Tumor Efficacy
Recent studies have demonstrated that this compound exhibits significant anti-tumor properties:
- In Vivo Studies: In murine models, administration of pdTp (0.8 mg/kg or 1.6 mg/kg) resulted in substantial inhibition of tumor growth in xenograft models of human liver cancer. The treatment was administered via intraperitoneal or intravenous routes, twice weekly for four weeks .
Table 1: Anti-Tumor Efficacy of this compound
Dosage (mg/kg) | Administration Route | Tumor Type | Effect on Tumor Growth |
---|---|---|---|
0.8 | Intraperitoneal | Human Liver Cancer | Significant inhibition |
1.6 | Intravenous | Human Liver Cancer | Significant inhibition |
2. Biochemical Catalyst
This compound also serves as a catalyst in biochemical reactions, facilitating the phosphorylation processes essential for nucleotide metabolism . Its role as a catalyst enhances the efficiency of various enzymatic reactions, contributing to cellular homeostasis.
Case Study 1: Hepatocellular Carcinoma
In a study by Jariwala et al., the role of SND1 in hepatocellular carcinoma was investigated, highlighting how this compound's inhibition of SND1 can downregulate oncogenic pathways, leading to reduced tumor proliferation and enhanced apoptosis in cancer cells .
Case Study 2: Nucleotide Metabolism
Research has shown that this compound participates in nucleotide interconversion pathways, influencing the synthesis and degradation rates of other nucleotides. This regulation is critical for maintaining nucleotide pools necessary for DNA replication and repair .
Properties
IUPAC Name |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O11P2/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNCBOPUCJOHLS-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951298 | |
Record name | 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2863-04-9 | |
Record name | Thymidine 3',5'-diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002863049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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